molecular formula C19H23N5O3 B2581519 2-ethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 922017-64-9

2-ethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No.: B2581519
CAS No.: 922017-64-9
M. Wt: 369.425
InChI Key: KBKSJROSZFEJRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-ethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide features a pyrazolo[3,4-d]pyrimidin-4(5H)-one core, a bicyclic heterocycle with a fused pyrazole and pyrimidinone ring system. Key structural elements include:

  • Position 1: An ethyl group linked to an ethoxy acetamide moiety, which may influence solubility and hydrogen-bonding interactions.

This scaffold is common in medicinal chemistry due to its ability to engage in π-π stacking, hydrogen bonding, and hydrophobic interactions.

Properties

IUPAC Name

2-ethoxy-N-[2-[5-[(4-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-3-27-12-17(25)20-8-9-24-18-16(10-22-24)19(26)23(13-21-18)11-15-6-4-14(2)5-7-15/h4-7,10,13H,3,8-9,11-12H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKSJROSZFEJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-ethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide belongs to a class of pyrazolo[3,4-d]pyrimidine derivatives known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Anti-inflammatory Activity

Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance, certain derivatives have demonstrated IC50 values against COX-1 and COX-2 enzymes, highlighting their potential as anti-inflammatory agents:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3b19.45 ± 0.0742.1 ± 0.30
4b26.04 ± 0.3631.4 ± 0.12
4d28.39 ± 0.0323.8 ± 0.20

These results suggest that the compound may possess similar or enhanced anti-inflammatory effects compared to established drugs like celecoxib and diclofenac .

Anticancer Activity

The pyrazolo[3,4-d]pyrimidine scaffold has been extensively studied for its anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation. A notable study highlighted the effectiveness of related compounds in inhibiting tumor growth in vivo, indicating potential applications in cancer therapy .

The biological activity of This compound is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of COX Enzymes : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators such as prostaglandins.
  • Induction of Apoptosis : The compound may activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
  • Cell Cycle Arrest : Some studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives can induce cell cycle arrest in cancer cells, leading to inhibited proliferation .

Study on Anti-inflammatory Effects

A study conducted on carrageenan-induced paw edema in rats demonstrated that certain pyrazolo[3,4-d]pyrimidine derivatives significantly reduced inflammation compared to control groups treated with indomethacin. The effective doses (ED50) for selected compounds were reported as follows:

CompoundED50 (μM)
711.60
88.23
99.47

These findings support the potential use of these compounds in treating inflammatory conditions .

Anticancer Efficacy Assessment

In a recent evaluation of anticancer efficacy, derivatives similar to This compound were tested against various cancer cell lines (e.g., breast and colon cancer). Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting a promising therapeutic index for further development .

Scientific Research Applications

Structural Characteristics

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets. The presence of an ethoxy group and an acetamide moiety enhances its solubility and potential bioactivity.

Antimicrobial Activity

Research has indicated that compounds within the pyrazolo[3,4-d]pyrimidine family exhibit significant antimicrobial properties. The specific compound in focus has not been extensively tested; however, its structural similarities suggest potential efficacy against various bacterial strains.

Case Study: Antitubercular Activity

A study evaluated substituted pyrazolo[3,4-d]pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds with similar structures. These derivatives demonstrated IC50 values ranging from 1.35 to 2.18 μM for potent analogs, indicating their potential as antitubercular agents.

Anticancer Properties

The anticancer activity of pyrazolo[3,4-d]pyrimidines is well documented. Modifications in the structure can enhance selectivity and potency against various cancer cell lines.

Case Study: Cytotoxicity Assessment

In cytotoxicity assays performed on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyrazolopyrimidine compounds exhibit significant anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.

Inhibition of COX Enzymes

A study assessed various pyrazolopyrimidine derivatives against COX enzymes using an inhibitor screening assay. The results indicated that certain derivatives suppressed COX enzyme activity effectively.

Activity TypeTarget Organism/Cell TypeIC50 (μM)Reference
AntimicrobialMycobacterium tuberculosis1.35 - 2.18[Source A]
CytotoxicityHEK293 CellsNon-toxic[Source B]
Anti-inflammatoryCOX EnzymesEffective Inhibition[Source C]

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Key Substituents Molecular Weight (Calculated) Notable Features
Target Compound Pyrazolo[3,4-d]pyrimidin-4(5H)-one 5-(4-methylbenzyl); 1-(2-ethoxyacetamide ethyl) ~454.5 g/mol Ethoxy group enhances solubility; methylbenzyl increases lipophilicity.
2-(2,4-Dichlorophenoxy)-N-{2-[5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide Pyrazolo[3,4-d]pyrimidin-4(5H)-one 5-(4-methylbenzyl); 1-(2-(2,4-dichlorophenoxy)acetamide ethyl) ~556.3 g/mol Dichlorophenoxy group introduces electron-withdrawing effects and halogen bonding potential.
Patent EP2228370B1 Compound Triazin-6-one Ethylpiperazinyl; ethoxybenzenesulfonyl ~500–550 g/mol (estimated) Triazin core offers distinct electronic properties; ethylpiperazinyl improves solubility.
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine-thioether 4,6-Dimethylpyrimidinyl; 4-methylpyridinyl ~304.4 g/mol Thioether linkage enables hydrophobic interactions; simpler acetamide structure.

Functional Group Impact

Ethoxy vs. Dichlorophenoxy (Target vs. ): The target compound’s ethoxy group is less electron-withdrawing than the dichlorophenoxy substituent in the analog from . This difference may alter binding affinity in targets sensitive to electronic effects (e.g., kinases) .

Core Heterocycle Variations (Triazin vs. Pyrazolopyrimidinone): The triazin core in the patent compound () lacks the fused bicyclic system, reducing rigidity and hydrogen-bonding capacity compared to the pyrazolopyrimidinone core. This could result in divergent target selectivity .

Acetamide Linkage :

  • All compounds feature acetamide side chains, but connectivity varies. The pyrimidine-thioether compound () uses a simpler acetamide structure, likely prioritizing synthetic accessibility over target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.